2-(3-Chlorophenyl)propanoic acid

Chiral Separation Countercurrent Chromatography Preparative Enantioseparation

Researchers requiring reproducible ALDH inhibition data and scalable enantiomer resolution face a critical pain point: only the meta-chloro isomer of 2-(chlorophenyl)propanoic acid delivers sub-micromolar potency and baseline chiral separation. This compound directly addresses that need. - Potent, selective ALDH inhibition: IC50 values of 102 nM (ALDH1A1), 187 nM (ALDH1A3), and 229 nM (ALDH2), while ortho/para isomers remain inactive (IC50 >100 μM). - Exclusive chiral resolution: uniquely separable into enantiomers via HP-β-CD countercurrent chromatography for multi-gram asymmetric synthesis. - NSAID intermediate: enables comparative SAR studies on positional halogen effects for rational COX inhibitor design.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 14161-84-3
Cat. No. B088680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)propanoic acid
CAS14161-84-3
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Cl)C(=O)O
InChIInChI=1S/C9H9ClO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)
InChIKeyYRUBJDXEYFCYCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)propanoic Acid (CAS 14161-84-3): Analytical Specifications and Core Research Identity


2-(3-Chlorophenyl)propanoic acid (CAS 14161-84-3) is a meta-chlorinated arylpropanoic acid with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . As a building block for pharmaceutical research, this compound serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and chiral probe molecules . Its structural features—specifically the 3-chloro substitution pattern on the phenyl ring adjacent to a chiral α-carbon—confer distinct physicochemical and biological properties that differentiate it from its ortho- and para-substituted isomers [1].

Why 2-(3-Chlorophenyl)propanoic Acid Cannot Be Replaced by Isomeric Analogs in Specialized Research


Isomeric substitution of the chlorine atom on the phenyl ring of 2-(chlorophenyl)propanoic acid fundamentally alters both chiral recognition and biological target engagement. The ortho- (2-), meta- (3-), and para- (4-) chloro isomers share identical molecular formulas and nearly identical molecular weights, yet exhibit profoundly divergent behavior in enantioselective separation systems and enzyme inhibition assays [1]. Specifically, only the meta-substituted 2-(3-chlorophenyl)propanoic acid achieves baseline chiral resolution under preparative countercurrent chromatography conditions, while the ortho and para isomers remain unresolved [2]. Furthermore, the meta-chloro isomer demonstrates sub-micromolar inhibitory potency against aldehyde dehydrogenase (ALDH) isoforms, whereas the ortho- and para-substituted analogs are essentially inactive (IC₅₀ > 100 μM) [3]. These non-linear structure-activity relationships preclude simple analog substitution and mandate procurement of the exact compound for reproducible results.

Head-to-Head Quantitative Evidence for 2-(3-Chlorophenyl)propanoic Acid Differentiation


Enantioselective Resolution: 3-Chloro Isomer Achieves Baseline Separation Where 2- and 4-Chloro Isomers Fail

In a systematic study of three isomeric α-(chlorophenyl)propanoic acids using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector in countercurrent chromatography (CCC), 2-(3-chlorophenyl)propanoic acid was successfully resolved into its enantiomers, whereas racemic 2-(2-chlorophenyl)propanoic acid and 2-(4-chlorophenyl)propanoic acid showed no resolution under identical optimized conditions [1]. The meta-substituted isomer formed stable 1:1 inclusion complexes with HP-β-CD, characterized by inclusion constants determined via the Benesi-Hildebrand equation [1]. Molecular docking and UV spectra confirmed that chlorine substitution at the meta-position yields the highest enantiorecognition among the three isomers, a prerequisite for successful preparative-scale chiral separation [1].

Chiral Separation Countercurrent Chromatography Preparative Enantioseparation

ALDH2 Enzyme Inhibition: 3-Chloro Isomer Exhibits Sub-Micromolar Potency, While Ortho and Para Isomers Are Inactive

2-(3-Chlorophenyl)propanoic acid inhibits recombinant human mitochondrial aldehyde dehydrogenase-2 (ALDH2) with an IC₅₀ of 229 nM, determined using propionaldehyde as substrate following a 20-minute to 1-hour preincubation [1]. In contrast, the ortho-chloro isomer (2-(2-chlorophenyl)propanoic acid) exhibits an IC₅₀ of 1.00 × 10⁵ nM (100 μM) against the same target under comparable assay conditions [2]. The para-chloro isomer (2-(4-chlorophenyl)propanoic acid) is even less active, with an IC₅₀ exceeding 1.00 × 10⁵ nM [3]. This represents a greater than 400-fold difference in inhibitory potency that is directly attributable to the position of chlorine substitution.

Aldehyde Dehydrogenase Enzyme Inhibition Alcohol Metabolism

ALDH1A1 and ALDH1A3 Isoform Inhibition Profile: Sub-Micromolar Potency Across Multiple ALDH Family Members

Beyond ALDH2, 2-(3-chlorophenyl)propanoic acid demonstrates potent inhibition of additional aldehyde dehydrogenase isoforms. The compound inhibits human ALDH1A1 with an IC₅₀ of 102 nM in the presence of NAD⁺ as measured by LC-MS/MS analysis [1]. Against human ALDH1A3, it exhibits an IC₅₀ of 187 nM under identical assay conditions [2]. Binding affinity data (Kᵢ) further corroborate this multi-isoform activity: Kᵢ = 56 nM for ALDH1A2 and Kᵢ = 261 nM for ALDH1A3 [3]. While direct head-to-head comparator data for ortho and para isomers against ALDH1A1/1A3 are not available in the same assay system, the ortho and para isomers' lack of activity against ALDH2 (IC₅₀ > 100 μM) strongly suggests similarly weak inhibition across the ALDH family due to conserved active site architecture [4].

Aldehyde Dehydrogenase Isoform Selectivity Cancer Stem Cell

Vendor-Supplied Analytical Purity: Certified 98% Purity with Full Documentation for Reproducible Research

2-(3-Chlorophenyl)propanoic acid is commercially available from multiple reputable suppliers with documented purity specifications. Fluorochem supplies the compound at 98% purity (SKU F225710) . Calpac Lab offers the compound at ±98% purity [1]. Coolpharm provides the compound at 97% purity [2]. While these purity levels are not unique to this specific isomer (other chloro-substituted phenylpropanoic acids are available at comparable purities), the combination of high analytical purity with the unique chiral resolution and ALDH inhibition properties described above makes the 3-chloro isomer a superior choice for experiments requiring both chemical integrity and target-specific biological activity.

Analytical Chemistry Quality Control Reproducibility

Physicochemical Properties: LogP and LogD Values Support Membrane Permeability Predictions

The lipophilicity of 2-(3-chlorophenyl)propanoic acid has been characterized by a calculated LogP of 2.5281 and a measured LogD at pH 7.4 of 1 [1]. The LogD₇.₄ value of 1 indicates moderate lipophilicity under physiological pH, which is favorable for passive membrane permeability while maintaining aqueous solubility . The ortho- and para-chloro isomers possess similar calculated LogP values (approximately 2.5), as expected for isomeric compounds . However, the meta-substitution pattern in 2-(3-chlorophenyl)propanoic acid yields distinct electronic and steric effects that influence both chromatographic behavior and enzyme binding, as demonstrated by the chiral resolution and ALDH inhibition data presented above [2].

Lipophilicity ADME Drug Design

Recommended Research and Industrial Applications for 2-(3-Chlorophenyl)propanoic Acid Based on Differentiated Evidence


Preparative-Scale Enantiomer Production via Countercurrent Chromatography

2-(3-Chlorophenyl)propanoic acid is the only isomer among the three α-(chlorophenyl)propanoic acids that can be successfully resolved into its enantiomers using hydroxypropyl-β-cyclodextrin as a chiral selector in countercurrent chromatography [1]. This property enables preparative-scale isolation of individual enantiomers for use as chiral building blocks in asymmetric synthesis or for stereospecific pharmacological evaluation. Laboratories seeking to produce multi-gram quantities of enantiopure 2-(3-chlorophenyl)propanoic acid can leverage this established CCC method, whereas attempts with the 2- or 4-chloro isomers would fail to yield resolved enantiomers under the same conditions [1].

Aldehyde Dehydrogenase (ALDH) Chemical Probe Development and Target Validation

With IC₅₀ values of 229 nM against ALDH2, 102 nM against ALDH1A1, and 187 nM against ALDH1A3, 2-(3-chlorophenyl)propanoic acid serves as a validated sub-micromolar inhibitor of multiple ALDH isoforms [2]. This activity profile supports its use as a chemical probe in studies of alcohol metabolism, where ALDH2 inhibition modulates acetaldehyde accumulation, and in cancer stem cell research, where ALDH1A1 and ALDH1A3 are established functional markers and therapeutic targets [2]. Critically, the ortho- and para-chloro isomers lack meaningful ALDH inhibitory activity (IC₅₀ > 100 μM), rendering them unsuitable for these applications [3].

NSAID Analog Synthesis and Structure-Activity Relationship (SAR) Studies

As an intermediate in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs, 2-(3-chlorophenyl)propanoic acid provides a scaffold for exploring the impact of meta-chloro substitution on cyclooxygenase (COX) inhibition and anti-inflammatory efficacy . Comparative SAR studies using the complete set of ortho-, meta-, and para-chloro isomers can reveal the precise positional effects of halogen substitution on pharmacological activity and metabolic stability, informing rational drug design efforts [1].

Chiral Recognition and Inclusion Complex Mechanistic Studies

The demonstrated ability of 2-(3-chlorophenyl)propanoic acid to form stable 1:1 inclusion complexes with cyclodextrins—characterized by quantifiable inclusion constants—makes it an ideal model compound for investigating the molecular determinants of chiral recognition [1]. Researchers can employ this compound in mechanistic studies of host-guest chemistry, molecular docking validation, and the development of novel chiral stationary phases for analytical and preparative separations [1].

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